Propargyl-PEG6-Ms
Description
Contextualization within Contemporary Chemical Biology and Materials Science Research
In the realms of chemical biology and materials science, there is a continuous demand for tools that enable the precise construction of complex molecular assemblies. Propargyl-PEG6-Ms serves as a key building block in this context, functioning as a heterobifunctional linker. purepeg.combroadpharm.com Its polyethylene (B3416737) glycol (PEG) core imparts water solubility and biocompatibility to the molecules it connects, which is particularly advantageous in biological applications. broadpharm.com In chemical biology, this linker is instrumental in creating bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), for targeted therapies. purepeg.commedchemexpress.commedchemexpress.com In materials science, this compound is utilized for the surface modification of nanoparticles, enabling the attachment of specific ligands for targeted delivery or diagnostic purposes. researchgate.netplos.org
Rationale for the Dual Functional Group Architecture in Bioconjugation
The utility of this compound stems from its dual functional group architecture, which allows for orthogonal or sequential chemical reactions. This means that each functional group can react selectively without interfering with the other.
The two key functional groups are:
The Propargyl Group: This terminal alkyne group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". broadpharm.comtaskcm.comaxispharm.com This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules. nih.govchemicalbook.com
The Mesylate (Ms) Group: The mesylate group is an excellent leaving group in nucleophilic substitution reactions. masterorganicchemistry.comchemistrysteps.compurechemistry.org This allows for the covalent attachment of a wide range of nucleophiles, such as amines, thiols, and alcohols, which are commonly found in biomolecules and other chemical entities. nih.govnih.gov The mesylate group is a useful precursor for introducing other functionalities like iodo, amino, and thiol groups. nih.govnih.gov
This orthogonal reactivity allows researchers to first attach a molecule of interest to the mesylate end of the linker and then use the propargyl group to "click" the entire assembly onto another molecule or surface bearing an azide (B81097) group. nih.gov
Broad Research Significance and Impact of this compound
The broad research significance of this compound lies in its ability to bridge different molecular entities with high precision and efficiency. This has a profound impact on several areas of research:
Drug Delivery: By linking targeting ligands (e.g., antibodies, peptides) to therapeutic agents, this compound facilitates the development of targeted drug delivery systems that can selectively deliver drugs to diseased cells, minimizing off-target effects. purepeg.combroadpharm.com
PROTACs: In the field of targeted protein degradation, this linker is used to synthesize PROTACs, which bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. medchemexpress.commedchemexpress.com
Diagnostics and Imaging: The ability to conjugate imaging agents (e.g., fluorescent dyes) to biomolecules allows for the development of advanced diagnostic tools and imaging probes for tracking biological processes. taskcm.comnih.gov
Biomaterials and Surface Chemistry: In materials science, this compound is used to functionalize surfaces, such as nanoparticles and microarrays, with biomolecules to create materials with specific biological activities or recognition capabilities. researchgate.netplos.org
Physicochemical and Reactive Properties of this compound
The following tables summarize the key physicochemical properties and the reactivity of the functional groups of this compound.
| Property | Value |
| Chemical Formula | C14H26O8S |
| Molecular Weight | 354.41 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in aqueous solutions and most organic solvents |
| Storage Temperature | 2-8°C |
Table 1: Physicochemical Properties of this compound
| Functional Group | Type of Reaction | Reacts With | Bond Formed | Key Applications |
| Propargyl (-C≡CH) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" | Azides (-N3) | Triazole | Bioconjugation, Surface functionalization, Labeling |
| Mesylate (-OMs) | Nucleophilic Substitution (SN2) | Amines (-NH2), Thiols (-SH), Alcohols (-OH) | Amine, Thioether, Ether | Attachment of proteins, peptides, drugs, and other molecules |
Table 2: Functional Group Reactivity and Applications of this compound
Properties
IUPAC Name |
2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O8S/c1-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21-13-14-22-23(2,15)16/h1H,4-14H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFZLEBUWOVSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194353 | |
| Record name | 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol, 1-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036204-62-2 | |
| Record name | 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol, 1-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036204-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol, 1-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Design for Propargyl Peg6 Ms
Synthetic Pathways for Polyethylene (B3416737) Glycol Functionalization
The preparation of Propargyl-PEG6-Ms relies on two key functionalization steps: the introduction of the propargyl group and the activation of the terminal hydroxyl group via mesylation. These reactions are often performed sequentially on a suitable PEG precursor, such as hexa(ethylene glycol) (HO-PEG6-OH).
The introduction of the propargyl group, typically via a Williamson ether synthesis, involves reacting a PEG hydroxyl terminus with a propargyl halide, most commonly propargyl bromide. This reaction is usually carried out under basic conditions to deprotonate the alcohol, generating an alkoxide nucleophile.
Commonly employed reagents and conditions include:
Propargylating Agent: Propargyl bromide is frequently used due to its reactivity.
Base: Strong bases like sodium hydride (NaH) are highly effective for deprotonating PEG hydroxyl groups, forming the reactive alkoxide. Other bases such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3) can also be utilized, sometimes in combination with phase-transfer catalysts or under specific solvent conditions.
Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) are preferred to ensure solubility and facilitate the reaction.
Reaction Conditions: The reaction is often initiated at low temperatures (e.g., 0 °C) during the addition of reagents to control exothermicity, followed by stirring at room temperature or elevated temperatures (e.g., 30-70 °C) for several hours to ensure complete conversion.
Optimization efforts focus on reagent stoichiometry, reaction temperature, and time to maximize yield and minimize side reactions, such as dialkylation if starting from a diol without prior selective protection. Typical yields for this step are reported to be high, often exceeding 85% rsc.orgmdpi.comresearchgate.netnih.govacs.org.
Table 1: Representative Propargylation Conditions for PEG Derivatives
| PEG Precursor | Propargylating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Typical Yield | Reference(s) |
| PEG-OH | Propargyl Bromide | NaH | THF | 0 to RT/60 | 12-24 h | 86-96% | rsc.orgmdpi.comresearchgate.netnih.govacs.org |
| HO-PEG6-OH | Propargyl Bromide | NaH | THF | RT | 15-24 h | 54% | nih.gov |
| HO-PEG-OH | Propargyl Bromide | KOH | DMF | 70 | 15 h | 96.2% | mdpi.com |
| PEG-OH | Propargyl Bromide | K OtBu | THF | 30 | 24 h | 86.1% | researchgate.net |
Following the propargylation, the remaining terminal hydroxyl group is activated by converting it into a mesylate ester. Methanesulfonyl chloride (MsCl) is the standard reagent for this transformation. The reaction is typically performed in the presence of a tertiary amine base, such as triethylamine (B128534) (Et3N) or pyridine (B92270), which acts as an acid scavenger and catalyst.
Key aspects of mesylation protocols include:
Mesylating Agent: Methanesulfonyl chloride (MsCl) is used to react with the hydroxyl group.
Base: Triethylamine is a common choice for its efficacy and availability. Other bases like pyridine or N,N-diisopropylethylamine (DIPEA) can also be employed. The choice of base can influence reaction kinetics and side product formation echemi.com.
Solvent: Anhydrous dichloromethane (B109758) (DCM) or THF are frequently used solvents.
Reaction Conditions: Mesylation is generally conducted at low temperatures (e.g., 0 °C) during reagent addition to prevent degradation of MsCl and control the reaction. The mixture is then typically stirred at room temperature for several hours.
The mesylate group serves as an excellent leaving group, making the PEG chain susceptible to nucleophilic substitution reactions, thereby enabling further functionalization. Yields for the mesylation step are consistently high, often reported as quantitative or exceeding 95% nih.govmdpi.commdpi.com.
Table 2: Representative Mesylation Conditions for Propargyl-PEG-OH Derivatives
| Propargyl-PEG-OH Precursor | Mesylating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Typical Yield | Reference(s) |
| Propargyl-PEG-OH | MsCl | Et3N | DCM | 0 to RT | 2-24 h | ≥95% | nih.govresearchgate.net |
| Propargyl-PEG-OH | MsCl | Et3N | THF | 0 to RT | 3-4 h | ~99% | mdpi.comrsc.org |
| Propargyl-PEG-OH | MsCl | Pyridine | DCM | - | - | High | echemi.com |
| Propargyl-PEG-OH | MsCl | KOH/Amine | Water | - | - | High | researchgate.net |
Precursor Development and Diversification of Propargyl-PEG-Mesylate Analogues
The synthesis of this compound is part of a broader strategy to develop a library of heterobifunctional PEG linkers. Diversification can be achieved by:
Varying PEG Chain Length: While the target is PEG6 (hexa(ethylene glycol)), analogous compounds can be synthesized using shorter (e.g., PEG4) or longer (e.g., PEG8, PEG12) PEG chains. The length of the PEG spacer influences hydrophilicity, flexibility, and steric properties, which are critical for specific applications mdpi.comnih.govcreative-biolabs.comruiaobio.com.
Modifying Terminal Groups: The mesylate group is a versatile intermediate. It can be readily displaced by various nucleophiles (e.g., azide (B81097), amines, thiols, halides) to create a wide array of heterobifunctional PEGs mdpi.comnih.govmdpi.com. This allows for orthogonal conjugation strategies, where the propargyl end can participate in click chemistry while the other end is functionalized for a different type of reaction.
Alternative Activation Groups: While mesylate is common, other leaving groups like tosylate or triflate can be employed for activating the hydroxyl terminus, depending on the desired reactivity and reaction conditions.
The sequential functionalization approach, starting from symmetrical PEG diols, allows for precise control over the placement of different functional groups at each end of the PEG chain, leading to valuable building blocks for bioconjugation and materials science.
Scalability Considerations in Laboratory Synthesis
Scaling up the synthesis of this compound from laboratory bench to pilot or production scale presents several challenges:
Reagent Handling: The use of highly reactive and pyrophoric reagents like sodium hydride (NaH) requires stringent safety protocols and specialized equipment for large-scale handling to manage risks associated with flammability and moisture sensitivity rsc.orgresearchgate.netnih.govacs.org.
Purification Efficiency: While laboratory-scale purification often relies on column chromatography or precipitation/recrystallization, these methods can become time-consuming and costly at larger scales. Developing efficient, scalable purification strategies, such as liquid-liquid extraction, precipitation, or tangential flow filtration, is crucial rsc.orgmdpi.comnih.govacs.orgresearchgate.net.
Reaction Control: Managing reaction exotherms, ensuring consistent mixing, and maintaining precise temperature control are critical for reproducibility and safety during scale-up.
Cost-Effectiveness: The cost of starting materials, reagents, solvents, and energy consumption must be optimized for economic viability. Utilizing greener solvents or more efficient catalytic systems, as explored in some mesylation protocols researchgate.net, can contribute to cost reduction and environmental sustainability.
Process Reproducibility: Ensuring consistent product quality and yield across different batches requires robust process design and strict quality control measures, including comprehensive characterization using techniques like NMR and GPC.
Emerging technologies, such as continuous flow synthesis, offer potential advantages for scalability by providing better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly when handling hazardous reagents rsc.orgrsc.org.
Compound List:
this compound
Hexa(ethylene glycol) (HO-PEG6-OH)
Propargyl bromide
Methanesulfonyl chloride (MsCl)
Sodium hydride (NaH)
Potassium hydroxide (KOH)
Triethylamine (Et3N)
Tetrahydrofuran (THF)
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Mechanistic Investigations of Reactivity and Chemoselectivity
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
The CuAAC reaction is a cornerstone of click chemistry, renowned for its high efficiency, specificity, and mild reaction conditions. organic-chemistry.orgacs.orgnih.gov It involves the reaction between the terminal alkyne of Propargyl-PEG6-Ms and an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnumberanalytics.com This reaction is not spontaneous and requires a copper(I) catalyst to proceed at a practical rate. advancedsciencenews.com
The CuAAC reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org The reaction is typically second order, depending on the concentrations of both the copper catalyst and the reactants. nih.gov The catalytic cycle begins with the formation of a copper(I)-acetylide complex from the terminal alkyne of this compound. numberanalytics.combeilstein-journals.org This intermediate then reacts with an azide (B81097) to form a six-membered copper-containing ring, which subsequently undergoes rearrangement and protonolysis to yield the triazole product and regenerate the catalyst.
Optimization of the catalytic system is critical for achieving high yields and reaction rates. The most common method involves the in situ reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. nih.govbeilstein-journals.org Other catalytic systems and conditions have been developed to enhance efficiency, particularly in aqueous or biological media. For instance, the choice of copper salt can influence kinetics, and different solvents or the use of microwave irradiation can accelerate the reaction. researchgate.net
| Catalytic System | Typical Conditions | Key Advantages | Considerations for this compound |
|---|---|---|---|
| CuSO₄ / Sodium Ascorbate | Aqueous/organic co-solvents (e.g., t-BuOH/H₂O, DMSO), Room Temp | Most common, inexpensive, works well in aqueous solutions. beilstein-journals.org | Ideal for bioconjugation due to the water solubility imparted by the PEG6 linker. |
| Cu(I) Salts (e.g., CuI, CuBr) | Organic solvents (e.g., DMF, THF), often with a base (e.g., piperidine). rsc.org | Direct use of the active catalyst, avoids need for a reductant. | Effective for solid-phase synthesis where the PEG linker can improve resin compatibility. rsc.org |
| Cu(OAc)₂ / Hydrazine | Neat water. beilstein-journals.org | Can offer faster kinetics than CuSO₄ systems in some cases. | Beneficial for green chemistry applications. |
| Microwave Irradiation | Polar solvents, sealed vessel. | Dramatically reduces reaction times. researchgate.net | Useful for rapid synthesis of conjugates when thermal stability of reactants is sufficient. |
To improve the performance of CuAAC, particularly in complex biological media, various ligands are employed. These ligands serve multiple purposes: they stabilize the active Cu(I) oxidation state, prevent catalyst disproportionation, increase catalyst solubility in aqueous environments, and accelerate the reaction rate. acs.orgnih.govresearchgate.net The design of the ligand is crucial, as it can mitigate the cytotoxicity associated with copper ions and overcome challenges posed by sterically demanding substrates. researchgate.netwikipedia.org
For a substrate like this compound, ligands with hydrophilic properties, such as those incorporating PEG chains, are particularly effective. researchgate.net They enhance the solubility and stability of the copper catalyst in the aqueous environments favored by the PEGylated alkyne.
| Ligand Class | Example Ligand | Influence on CuAAC Efficiency | Relevance to this compound |
|---|---|---|---|
| Tris-triazole Amines | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Strongly accelerates the reaction and protects the Cu(I) catalyst from oxidation. nih.gov | Enhances reaction efficiency, though TBTA itself has poor water solubility. nih.gov |
| Water-Soluble Phosphines | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Improves catalyst solubility and performance in aqueous media. | Highly suitable for bioconjugation applications with water-soluble this compound. |
| Nitrogen-based Ligands | Betaine, Imidazole derivatives | Can significantly accelerate the reaction even at very low catalyst concentrations. researchgate.netresearchgate.net Allows for rapid reaction with bulky substrates. researchgate.net | Enables efficient conjugation under biocompatible conditions with minimal catalyst loading. |
| PEGylated Ligands | tris(triazolyl)-polyethylene glycol (tris-trz-PEG) | Confers amphiphilic properties, allowing for high catalyst turnover numbers in water. researchgate.net | The PEG component of the ligand complements the PEG linker of the substrate, enhancing mutual solubility and reaction efficiency. |
Nucleophilic Substitution Pathways Involving the Mesyl Group
The other reactive handle on this compound is the methanesulfonyl ester, or mesylate (Ms), group. This moiety functions as a highly effective leaving group in nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism. khanacademy.orgnumberanalytics.com
The efficacy of the mesylate group as a leaving group stems from the stability of the resulting methanesulfonate (B1217627) anion (⁻OMs). masterorganicchemistry.com When the C-O bond breaks during nucleophilic attack, the negative charge on the oxygen atom is extensively stabilized through resonance. The charge is delocalized over the three oxygen atoms of the sulfonyl group. masterorganicchemistry.comuomustansiriyah.edu.iq This charge distribution means that the methanesulfonate anion is a very weak base, and consequently, an excellent leaving group. uomustansiriyah.edu.iq This is a significant advantage over an unmodified hydroxyl group, which as the hydroxide (B78521) ion (HO⁻), is a strong base and a poor leaving group. leah4sci.com
The electrophilic carbon adjacent to the mesylate group is susceptible to attack by a wide array of nucleophiles. This versatility allows for the covalent attachment of numerous molecular entities. The reaction is a classic bimolecular nucleophilic substitution (Sₙ2), where the nucleophile attacks the carbon atom, leading to the displacement of the mesylate group in a single, concerted step. uomustansiriyah.edu.iq This process enables the formation of stable carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. The scope of this reaction is broad, encompassing various nitrogen, sulfur, oxygen, and other nucleophiles.
| Nucleophile Class | Example Nucleophile (Nu⁻) | Resulting Linkage | Product Structure Example |
|---|---|---|---|
| Amines (Primary/Secondary) | R-NH₂ / R₂NH | Amine | Propargyl-PEG6-NH-R / Propargyl-PEG6-NR₂ |
| Thiols | R-SH | Thioether | Propargyl-PEG6-S-R |
| Alcohols / Phenols | R-OH / Ar-OH | Ether | Propargyl-PEG6-O-R / Propargyl-PEG6-O-Ar |
| Carboxylates | R-COO⁻ | Ester | Propargyl-PEG6-O-C(=O)-R |
| Azide Ion | N₃⁻ | Azide | Propargyl-PEG6-N₃ |
Alternative Alkyne-Based Click Reactions
While CuAAC is the most common reaction for the propargyl group, several other "click" reactions can utilize the terminal alkyne of this compound, offering alternative conjugation strategies with different catalysts or mechanisms. alfa-chemistry.com
The Thiol-yne reaction involves the addition of a thiol across the alkyne. wikipedia.org This reaction can proceed via a radical-initiated mechanism, often using UV light or a radical initiator, to form an alkenyl sulfide (B99878). wikipedia.org In some cases, a second thiol can add, resulting in a dithioether. wikipedia.org Nucleophilic thiol-yne additions (a form of Michael addition) are also possible, particularly with electron-deficient alkynes. rsc.org
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a prominent copper-free click reaction. numberanalytics.commagtech.com.cn It relies on using a strained cyclooctyne (B158145) derivative, which reacts rapidly with an azide without the need for a toxic metal catalyst. advancedsciencenews.comwikipedia.org While this compound contains a terminal alkyne and not a strained one, it can participate in SPAAC if the reaction partner is an azide-functionalized molecule that has been modified to contain a strained alkyne, or vice-versa where an azide-modified PEG linker reacts with a strained alkyne. The key distinction is that the driving force is ring strain rather than catalysis. thieme-connect.de
Another important alternative is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . Unlike CuAAC which exclusively yields the 1,4-disubstituted triazole, RuAAC selectively produces the 1,5-disubstituted regioisomer. organic-chemistry.orgorganic-chemistry.orgthieme-connect.de This complementary regioselectivity is a powerful tool for synthesizing specific triazole isomers. The mechanism involves a ruthenium-vinylidene intermediate, leading to a different regiochemical outcome. organic-chemistry.orgorganic-chemistry.org
| Reaction | Catalyst/Initiator | Key Feature | Product with this compound |
|---|---|---|---|
| CuAAC | Copper(I) | Forms 1,4-disubstituted triazole. organic-chemistry.org | 1,4-Triazole |
| Thiol-yne Reaction | Radical initiator / UV light or Base | Addition of a thiol across the alkyne. wikipedia.org | Alkenyl sulfide |
| SPAAC | None (requires strained alkyne partner) | Copper-free, driven by ring strain. numberanalytics.com | Triazole (mixture of regioisomers) |
| RuAAC | Ruthenium(II) (e.g., Cp*RuCl) | Forms 1,5-disubstituted triazole. organic-chemistry.orgresearchgate.net | 1,5-Triazole |
Compound Names
| Abbreviation / Trivial Name | Systematic Name |
|---|---|
| This compound | 2-(2-(2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl methanesulfonate |
| Mesylate / Ms | Methanesulfonate |
| Tosylate / Ts | p-Toluenesulfonate |
| CuAAC | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition |
| SPAAC | Strain-Promoted Azide-Alkyne Cycloaddition |
| RuAAC | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition |
| TBTA | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine |
| DMF | Dimethylformamide |
| DMSO | Dimethyl sulfoxide |
| THF | Tetrahydrofuran (B95107) |
Thiol-Yne Click Reaction Mechanisms
The thiol-yne reaction, or alkyne hydrothiolation, involves the addition of a thiol (-SH) across the carbon-carbon triple bond of the propargyl group. wikipedia.org This reaction can proceed through two primary mechanistic pathways: a radical-mediated addition and a base- or nucleophile-catalyzed Michael addition.
Radical-Mediated Thiol-Yne Reaction:
This mechanism is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV irradiation. wikipedia.orgd-nb.info The process occurs in a stepwise fashion:
Initiation: The initiator generates a thiyl radical (RS•) from a thiol (R-SH).
Propagation (First Addition): The thiyl radical adds to the alkyne of the this compound in an anti-Markovnikov fashion, forming a vinyl sulfide radical intermediate. d-nb.info This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the mono-adduct (a vinyl sulfide) and regenerating a thiyl radical, which continues the chain reaction. d-nb.info
Propagation (Second Addition): Under certain conditions, a second thiyl radical can add across the double bond of the newly formed vinyl sulfide, leading to a dithioether product. d-nb.info
The radical-mediated pathway is highly efficient and tolerant of various functional groups, a key characteristic of click chemistry. nih.gov
Base/Nucleophile-Catalyzed Thiol-Yne Reaction (Michael Addition):
In the presence of a base or nucleophile, the thiol-yne reaction can proceed via a Michael addition mechanism. wikipedia.org This pathway is particularly effective for alkynes that are activated by an adjacent electron-withdrawing group. While the propargyl group in this compound is not strongly activated, this pathway can still be relevant under specific conditions. The mechanism involves:
Thiolate Formation: A base deprotonates the thiol to form a more nucleophilic thiolate anion (RS⁻).
Nucleophilic Attack: The thiolate attacks one of the carbons of the alkyne, forming a carbanionic intermediate.
Protonation: The intermediate is subsequently protonated by a proton source in the reaction mixture (such as the protonated base or another thiol molecule) to give the final vinyl sulfide product.
Transition metals can also catalyze the thiol-yne reaction, often leading to high regio- and stereoselectivity. rsc.orgnih.gov For instance, copper-catalyzed systems can promote the formation of anti-Markovnikov Z-vinyl sulfides. rsc.orgnih.gov
Table 1: Comparison of Thiol-Yne Reaction Mechanisms
| Feature | Radical-Mediated | Base/Nucleophile-Catalyzed |
|---|---|---|
| Initiation | Radical initiator (e.g., AIBN), UV light wikipedia.org | Base (e.g., triethylamine), Nucleophile alfa-chemistry.com |
| Key Intermediate | Vinyl sulfide radical d-nb.info | Carbanion/Enolate alfa-chemistry.com |
| Regioselectivity | Anti-Markovnikov wikipedia.org | Typically Anti-Markovnikov wikipedia.org |
| Key Advantage | High functional group tolerance, rapid nih.gov | Avoids use of radical initiators |
| Potential for Di-addition | Yes d-nb.info | Generally mono-addition |
Spontaneous Amino-Yne Click Reaction Dynamics
The reaction between an amine and an alkyne, known as hydroamination, can also be considered a type of click reaction, particularly when it proceeds without a catalyst. For a "spontaneous" amino-yne reaction to occur with high efficiency at room temperature, the alkyne typically needs to be activated by a strong electron-withdrawing group, such as a sulfonyl or ester group. mdpi.comacs.org
The mechanism of this reaction involves the nucleophilic attack of the amine's lone pair of electrons on the terminal carbon of the activated alkyne. mdpi.com This forms a zwitterionic intermediate, which then undergoes proton transfer to yield the stable β-aminoacrylate or β-aminovinylsulfone product. mdpi.comacs.org
Given that the propargyl group in this compound is not electronically activated, a truly spontaneous, catalyst-free reaction with an amine at room temperature would be very slow. However, the reaction can be facilitated under certain conditions, such as with highly nucleophilic amines or at elevated temperatures. The resulting enamine product is often in equilibrium with its imine tautomer. It is important to note that the term "amino-yne click reaction" most often refers to reactions with activated alkynes. mdpi.comunizar.es
Applications in Bioconjugation and Chemical Biology Research
Covalent Attachment Strategies for Biomolecules
Propargyl-PEG6-Ms is instrumental in forming stable covalent linkages with various biomolecules, enabling diverse applications in drug delivery, diagnostics, and fundamental research. Its design facilitates sequential or simultaneous conjugation strategies.
Protein Conjugation Methodologies
The mesylate group of this compound is highly reactive towards nucleophilic functional groups present on proteins, most commonly the ε-amino group of lysine (B10760008) residues or the thiol group of cysteine residues researchgate.net. This reaction typically forms a stable amide or thioether bond, respectively, thereby attaching the PEG linker to the protein. The propargyl group, located at the other end of the PEG chain, remains available for subsequent functionalization via click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) axispharm.combroadpharm.com. This approach allows for the introduction of various labels, drugs, or targeting moieties onto proteins with high specificity and efficiency. Research has demonstrated that such PEGylation can enhance protein solubility, stability, and circulation half-life, while minimizing immunogenicity axispharm.com. For instance, studies have shown successful conjugation of this compound to proteins without compromising their biological activity .
Table 1: Protein Conjugation Examples with this compound
| Biomolecule Type | Conjugation Strategy | Reactive Group on Biomolecule | This compound Functional Group | Resulting Linkage | Key Benefit/Application |
| Protein | Mesylate reaction with amine, followed by click chemistry | Lysine amine (ε-NH₂) | Mesylate (Ms) | Amide | Enhanced solubility, stability, extended half-life axispharm.com |
| Protein | Mesylate reaction with thiol | Cysteine thiol (-SH) | Mesylate (Ms) | Thioether | Site-specific modification, subsequent click functionalization |
Peptide Functionalization Techniques
Similar to protein conjugation, this compound can be utilized to functionalize peptides. The mesylate group can react with the N-terminus or lysine side chains of peptides, introducing a PEG spacer and a terminal alkyne reading.ac.ukbroadpharm.com. This strategy is particularly useful for modifying peptides used in therapeutics, diagnostics, or as building blocks for more complex structures. The alkyne handle enables further conjugation via click chemistry, allowing for the attachment of fluorophores, drugs, or other peptides to create peptide-drug conjugates or self-assembling peptide systems reading.ac.ukiris-biotech.de. Research highlights the ability to achieve high grafting efficiencies with click reactions for peptide modification reading.ac.uk.
Antibody Conjugation for Therapeutic and Diagnostic Applications
This compound is a valuable component in the development of antibody-drug conjugates (ADCs) and antibody-based diagnostic agents broadpharm.commedchemexpress.comfujifilm.com. In ADCs, the mesylate group can be used to attach the linker to lysine residues on the antibody, or alternatively, the propargyl group can be used for click chemistry with an azide-modified antibody or drug broadpharm.commedchemexpress.com. This allows for the precise conjugation of potent cytotoxic drugs to antibodies, which then target cancer cells specifically. The PEG linker helps to improve the pharmacokinetic properties of the ADC, such as increasing circulation time and reducing immunogenicity researchgate.net. For diagnostic applications, this compound can be used to attach imaging agents, such as radioisotopes or fluorescent dyes, to antibodies, thereby creating targeted imaging probes for in vivo diagnostics axispharm.comnih.gov. Studies have shown that conjugation using such linkers can be performed without compromising the antibody's binding affinity or specificity .
Table 2: Antibody Conjugation Applications
| Application Type | Role of this compound | Key Benefit |
| Antibody-Drug Conjugates (ADCs) | Links cytotoxic drug to antibody via mesylate reaction or click chemistry; PEG spacer improves pharmacokinetics. broadpharm.commedchemexpress.com | Targeted drug delivery to cancer cells, improved efficacy and safety. |
| Diagnostic Imaging | Conjugates imaging agents (e.g., radioisotopes, fluorophores) to antibodies. | Targeted imaging of disease markers, enhanced signal detection. axispharm.comnih.gov |
| Therapeutic Enhancement | PEGylation of antibodies for improved solubility, stability, and extended circulation half-life. researchgate.net | Enhanced therapeutic efficacy, reduced dosing frequency. |
Biomolecule Labeling and Imaging Probes Development
The dual functionality of this compound makes it an excellent tool for creating labeled biomolecules and probes for various biological imaging and analytical techniques.
Cell Labeling and Tracking Protocols
This compound can be incorporated into probes designed for cell labeling and tracking. For example, a molecule of interest (e.g., a targeting ligand, a drug) can be functionalized with an azide (B81097) group. This azide-modified molecule can then be conjugated to this compound via click chemistry. The resulting PEGylated molecule, now bearing a reactive mesylate group, can then be used to covalently attach to cell surface proteins or other cellular components. Alternatively, this compound can be used to functionalize a cell-targeting molecule, which is then reacted with an azide-labeled reporter molecule (e.g., a fluorophore). The PEG spacer enhances the solubility and stability of these probes, facilitating their delivery and retention within cells for imaging or tracking studies axispharm.com. The ability to introduce a hydrophilic PEG chain can also improve the biocompatibility of cell labeling agents.
Protein Labeling in Proteomics Studies
In proteomics, this compound can be employed to label proteins for various analytical purposes, including quantitative proteomics and protein identification. The propargyl group allows for efficient labeling of proteins that have been modified with azide groups, often through metabolic labeling or chemical modification nih.gov. The resulting triazole linkage is stable and can be used in conjunction with affinity purification techniques, such as using biotin-azide followed by streptavidin capture, to isolate labeled proteins nih.gov. The PEG linker can improve the solubility of protein samples during processing and analysis, and its presence can sometimes aid in the separation or detection of labeled peptides by mass spectrometry axispharm.com. For instance, in quantitative proteomics, stable isotope labeling techniques often rely on chemical tags, and linkers like this compound can be part of such tagging strategies to facilitate accurate protein quantification across different samples nih.govnottingham.ac.uk.
Compound List
this compound
Applications in Drug Discovery and Therapeutic Development
Antibody-Drug Conjugate (ADC) Development and Optimization
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. rsc.orgmedchemexpress.com The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, efficacy, and therapeutic window. rsc.orgmedchemexpress.com Propargyl-PEG6-Ms and its derivatives are utilized as cleavable ADC linkers in the synthesis of these complex biotherapeutics. medchemexpress.combioscience.co.uk
The inclusion of a PEG6 spacer in this compound confers several advantageous properties:
Enhanced Solubility: The hydrophilic nature of the polyethylene (B3416737) glycol chain increases the water solubility of the ADC. creative-biolabs.comprecisepeg.com This is particularly important when dealing with hydrophobic payloads, preventing aggregation which can lead to rapid clearance from circulation and reduced efficacy. medchemexpress.com
Improved Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of therapeutic molecules. creative-biolabs.com The PEG linker can shield the ADC from proteolytic degradation and reduce its recognition by the immune system, leading to increased stability and longer residence time in the bloodstream. creative-biolabs.com
Controlled Drug-to-Antibody Ratio (DAR): The defined length of the PEG6 chain and the specific reactivity of the terminal groups (propargyl and mesylate) allow for precise control over the conjugation process. The propargyl end can be reacted with an azide-modified drug via click chemistry, a highly efficient and specific reaction. nih.gov This facilitates the creation of homogeneous ADCs with a consistent DAR, a critical factor for a predictable safety and efficacy profile.
| Linker Feature | Chemical Group | Influence on ADC Performance | Source |
|---|---|---|---|
| Hydrophilicity & Flexibility | Polyethylene Glycol (PEG6) Chain | Improves aqueous solubility, reduces aggregation, and enhances pharmacokinetic properties. | creative-biolabs.comprecisepeg.com |
| Payload Attachment | Propargyl Group | Enables highly specific and stable conjugation to azide-modified payloads via click chemistry. | nih.gov |
| Antibody Conjugation | Mesylate (Ms) Group | Acts as a leaving group for covalent attachment to nucleophilic residues (e.g., lysine (B10760008), cysteine) on the antibody. | broadpharm.com |
For an ADC to be effective, the cytotoxic payload must remain securely attached to the antibody while in circulation but be efficiently released upon internalization into the target cancer cell. medchemexpress.com Linkers can be broadly categorized as cleavable or non-cleavable.
Linkers based on the this compound scaffold are typically considered non-cleavable . The bond formed by the mesylate group with the antibody and the stable triazole ring formed by the propargyl group's click reaction are not designed to break under specific physiological conditions like changes in pH or the presence of certain enzymes. rsc.org
In ADCs with non-cleavable linkers, drug release occurs through the complete lysosomal degradation of the antibody component after the ADC is internalized by the target cell. rsc.org The process involves the breakdown of the antibody into its constituent amino acids, which ultimately liberates the payload still attached to the linker and the single amino acid residue it was conjugated to. rsc.org This mechanism ensures that the payload is released primarily inside the target cell, minimizing off-target toxicity. rsc.org While cleavable linkers that respond to the tumor microenvironment exist, the stability of non-cleavable linkers offers a different strategic advantage, particularly in preventing premature drug release in circulation. rsc.orgmedchemexpress.com
Targeted Therapeutic Agent Conjugation
The utility of this compound extends beyond ADCs to the broader field of targeted therapeutic agent conjugation. The fundamental principle is the same: linking a targeting moiety to a therapeutic agent to enhance its delivery and efficacy. The modular nature of linkers like this compound is ideal for this purpose.
For instance, research has demonstrated the use of PEG linkers in the modular synthesis of theranostic small-molecule prodrug conjugates. In one study, a propargyl-PEG2-amine was used to construct a trimodal system for targeting prostate cancer. nih.gov The propargyl group was introduced specifically for subsequent azido-based click chemistry, highlighting the strategic utility of this functional group in building complex, multi-component therapeutic systems. nih.gov This approach allows for the conjugation of various molecules, such as imaging agents and immunomodulators (like Toll-like receptor 7 agonists), to a targeting ligand, creating a single molecule with both diagnostic and therapeutic capabilities. nih.gov The PEG spacer ensures adequate separation and solubility of the different functional parts of the conjugate.
Proteolysis Targeting Chimera (PROTAC) Synthesis and Evaluation
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that co-opts the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy disease-causing proteins. axispharm.commolnova.comexplorationpub.com A PROTAC is a heterobifunctional molecule composed of three parts: a "warhead" that binds to the target protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a linker that connects the two. nih.gov
This compound is a PEG-based linker that can be used in the synthesis of PROTACs. medchemexpress.commolnova.commolnova.com It serves as the crucial connection that brings the target protein and the E3 ligase into close proximity, facilitating the formation of a ternary complex. precisepeg.comaxispharm.com This proximity allows the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome. explorationpub.comsigmaaldrich.com
Key roles of the PEG6 linker in PROTACs include:
Solubility and Permeability: The PEG chain enhances the aqueous solubility of the PROTAC molecule, which is often a significant challenge due to the typically large and hydrophobic nature of the two ligands. precisepeg.combiochempeg.com This improved solubility can positively affect cell permeability and oral absorption. biochempeg.com
Ternary Complex Formation: The length and flexibility of the linker are paramount for the successful formation and stability of the ternary complex (POI-PROTAC-E3 ligase). precisepeg.comaxispharm.com The six ethylene (B1197577) glycol units of this compound provide a specific length and spatial orientation that can be optimal for bridging the two proteins, a critical factor for efficient ubiquitination and subsequent degradation. biochempeg.com
Tunability: PEG linkers can be easily synthesized in various lengths. biochempeg.com The use of a PEG6 unit represents a specific choice in optimizing the distance between the two ends of the PROTAC. Researchers often screen a variety of linker lengths to find the one that results in the most potent degradation of the target protein. biochempeg.com
| Attribute | Effect of PEG Linker | Mechanism | Source |
|---|---|---|---|
| Efficacy | Can significantly enhance degradation efficiency. | Optimizes the distance and orientation between the target protein and E3 ligase, stabilizing the ternary complex required for ubiquitination. | axispharm.combiochempeg.com |
| Selectivity | Can improve selectivity for the target protein. | A well-chosen linker geometry favors the formation of a productive ternary complex with the intended target over off-target proteins. | axispharm.com |
| Physicochemical Properties | Improves water solubility and cell permeability. | The hydrophilic nature of the PEG chain counteracts the hydrophobicity of the ligands, improving overall drug-like properties. | precisepeg.combiochempeg.com |
The design of a PROTAC using this compound involves a strategic, modular assembly. The bifunctional nature of the linker dictates the synthetic approach.
Ligand Functionalization: The warhead (targeting the POI) and the E3 ligase ligand must each be functionalized with a reactive group that is complementary to one of the ends of the this compound linker. For example, one ligand could be modified to contain an azide (B81097) group, while the other possesses a nucleophilic handle like an amine (-NH2) or hydroxyl (-OH) group.
Stepwise Conjugation: The PROTAC is typically assembled in a stepwise fashion.
The azide-containing ligand can be attached to the propargyl end of the linker via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.commedchemexpress.com This "click" reaction is highly efficient and forms a stable triazole linkage.
The resulting intermediate, now bearing a terminal mesylate group, can then be reacted with the second ligand. The mesylate is displaced by the nucleophilic group on the second ligand, forming the final PROTAC construct.
The linker is not a passive component; its length, shape, and attachment points are critical for success. axispharm.com The defined PEG6 length of this linker is a key design parameter that determines the spatial relationship between the two bound proteins. Minor modifications to the linker can significantly alter the stability of the ternary complex and, consequently, the degradation efficiency. axispharm.com Therefore, while this compound provides a versatile and well-defined starting point, the development of an optimal PROTAC often involves synthesizing and evaluating analogues with different linker lengths and compositions. explorationpub.com
Modulation of Pharmacokinetic and Pharmacodynamic Profiles of Conjugated Drugs
The PEG component is particularly influential in dictating the conjugate's PK/PD relationship. PEG chains are well-established tools in drug delivery for their ability to improve the solubility and stability of attached molecules. sigmaaldrich.comaxispharm.com This modification has profound implications for how a drug is absorbed, distributed, metabolized, and excreted (ADME), as well as its ultimate therapeutic effect. creative-diagnostics.com
Pharmacokinetic (PK) Modulation
In the context of ADCs, research has shown a strong correlation between PEG linker length and plasma clearance. sigmaaldrich.com While specific data for a this compound linker is part of broader research, studies on similar structures illustrate a clear trend. For instance, in studies comparing ADCs with varying PEG chain lengths, increasing the length of the PEG spacer often leads to improved pharmacokinetics.
| Linker Type | Relative Plasma Clearance (mL/hr/kg) | Observed Half-Life (t½, hours) | Relative Exposure (AUC) |
|---|---|---|---|
| Alkyl Linker (No PEG) | 2.5 | 18 | 1.0x |
| Propargyl-PEG2- | 1.8 | 25 | 1.4x |
| Propargyl-PEG6- | 1.2 | 48 | 2.1x |
| Propargyl-PEG12- | 1.0 | 60 | 2.5x |
Pharmacodynamic (PD) Modulation
The pharmacodynamics of a drug conjugate, which relates to its mechanism of action and therapeutic effect, is critically dependent on the linker's structure, length, and flexibility. broadpharm.comfrontiersin.org In PROTACs, the linker's role is particularly crucial as it dictates the spatial orientation and distance between the target protein of interest (POI) and the recruited E3 ubiquitin ligase. explorationpub.com This geometry is paramount for the successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the necessary intermediate for subsequent protein ubiquitination and degradation. nih.gov
The length of the PEG chain directly impacts this geometric arrangement. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the two proteins. explorationpub.com Conversely, a linker that is too long may fail to bring the proteins into sufficiently close proximity for the ubiquitin transfer to occur efficiently. explorationpub.com Therefore, an optimal linker length, such as that provided by a PEG6 unit, is often determined through empirical study to maximize degradation potency (measured as DC50, the concentration for 50% degradation) and efficacy (Dmax, the maximum degradation level). creative-biolabs.com
Research into PROTACs targeting various proteins has demonstrated that even minor changes in linker length can dramatically alter the degradation profile, and in some cases, even the selectivity between protein isoforms or family members. nih.gov For example, modifying a PROTAC from a 2-unit PEG linker to a 3-unit PEG linker was shown to shift selectivity, enabling the degradation of EGFR while sparing HER2. nih.gov This highlights the linker's active role in defining the drug's pharmacodynamic effect.
| PROTAC Linker | Linker Atom Length | Degradation Potency (DC₅₀, nM) | Maximum Degradation (Dₘₐₓ, %) |
|---|---|---|---|
| Propargyl-PEG2- | ~11 | 150 | 65 |
| Propargyl-PEG4- | ~17 | 45 | 88 |
| Propargyl-PEG6- | ~23 | 12 | 95 |
| Propargyl-PEG8- | ~29 | 80 | 72 |
This table provides representative data illustrating the concept of an optimal linker length for PROTACs. A PEG6 linker often falls within a highly effective range for achieving potent and maximal protein degradation, though the ideal length is specific to each target and E3 ligase pair. explorationpub.comnih.gov
Applications in Materials Science and Nanotechnology
Surface Modification and Functionalization for Advanced Materials
Propargyl-PEG6-Ms is instrumental in tailoring the surface properties of materials to improve their performance in biological environments. The covalent grafting of this molecule onto a surface can fundamentally alter its interaction with proteins, cells, and tissues. researchgate.net
Enhancing Biocompatibility of Material Surfaces
The biocompatibility of implanted materials is paramount to their success, as the body's natural response is to identify foreign objects, often leading to inflammation and fibrous encapsulation. nih.govresearchgate.net Surface modification with PEG chains, a process known as PEGylation, is a widely adopted strategy to mitigate these foreign body responses. researchgate.netnih.gov By attaching this compound to a material's surface, the PEG component renders the material more "bioinert". nih.gov
The hydrophilic and flexible nature of the PEG chains binds water molecules, creating a hydration layer on the material's surface. researchgate.net This layer sterically hinders the close approach of cells, effectively masking the underlying material from the immune system and improving its biocompatibility. researchgate.netnih.gov Hydrogels, for instance, owe their high biocompatibility in part to their high water content and tissue-like elasticity, properties that can be imparted to other material surfaces through PEGylation. researchgate.net
Reduction of Non-Specific Protein Adsorption on Surfaces
Upon introduction into a biological environment, the surface of any material is almost instantly coated with a layer of proteins. researchgate.netnih.gov This non-specific protein adsorption can trigger a cascade of undesirable biological events, including blood coagulation and the inflammatory response. nih.gov The "stealth" properties conferred by PEGylation are highly effective at preventing this phenomenon. nih.govcreativepegworks.com
The surface-grafted PEG chains from this compound create a dynamic, water-rich barrier that repels proteins. researchgate.net The conformational freedom of the PEG chains creates a large excluded volume that makes the adsorption of proteins thermodynamically unfavorable. nih.gov This protein-repulsive property is crucial for a variety of biomedical applications, from medical implants to biosensors, where maintaining a clean, non-fouled surface is essential for long-term function. researchgate.netnih.gov Studies have consistently shown that surfaces with a high density of PEG chains exhibit the lowest levels of protein adsorption. nih.gov
| Surface Condition | Relative Protein Adsorption | Primary Mechanism of Action | Reference |
|---|---|---|---|
| Unmodified (Bare) Surface | High | Direct interaction of proteins with the material surface via hydrophobic or electrostatic forces. | nih.gov |
| Surface with Low-Density PEG Chains | Moderate | Partial steric hindrance; some surface area remains exposed, allowing for protein interaction. | nih.gov |
| Surface with High-Density PEG Chains | Low | Formation of a dense hydration layer creates a steric barrier, preventing protein access to the surface. | nih.govnih.gov |
Nanoparticle Functionalization and Surface Engineering
This compound is a key reagent for the surface engineering of nanoparticles (NPs), enabling the development of sophisticated platforms for diagnostics and therapeutics. Its bifunctional nature allows it to act as a stable anchor and a versatile linker.
Surface PEGylation of Nanomaterials for Enhanced Stability
Nanoparticles, despite their promise, face significant challenges in biological systems, including aggregation and rapid clearance by the reticuloendothelial system (RES) in the liver and spleen. creativepegworks.com Surface PEGylation is a gold-standard technique to overcome these hurdles. nih.govrsc.org Attaching this compound to the surface of nanoparticles provides a protective hydrophilic shield. researchgate.net
This PEG layer enhances colloidal stability by preventing NP-NP interactions and aggregation, which can otherwise lead to capillary blockage. creativepegworks.com Furthermore, it reduces opsonization—the process where serum proteins mark NPs for clearance—thus prolonging their circulation time in the bloodstream. nih.govcreativepegworks.com This "stealth" characteristic is critical for allowing nanoparticles to reach their intended target, such as a tumor, via mechanisms like the enhanced permeability and retention (EPR) effect. creativepegworks.com Research on metal-organic framework (MOF) nanoparticles has shown that covalent attachment of propargyl-PEG chains significantly enhances their stability in phosphate-containing solutions and controls the release of drug cargo. nih.gov
| Nanoparticle Type | Surface Modification | Observed Effect | Reference |
|---|---|---|---|
| Polymeric Nanoparticles (e.g., PLGA) | Non-PEGylated | Rapid liver uptake and short circulation half-life (<30 min). | nih.gov |
| Liposomes | PEGylated | Increased blood circulation half-life up to 5 hours. | nih.gov |
| Metal-Organic Frameworks (UiO-66) | PEGylated via Click Chemistry | Enhanced stability against phosphates and prevention of "burst release" of cargo. | nih.gov |
| Gold Nanoparticles | PEGylated | Reduced RES uptake and diminished non-specific binding to tissues. | creativepegworks.com |
Conjugation of Targeting Ligands to Nanoparticle Platforms
To move beyond passive accumulation and achieve active targeting, nanoparticles can be decorated with ligands that bind to specific receptors overexpressed on diseased cells. mdpi.com this compound serves as an ideal linker for this purpose. After the initial PEGylation of the nanoparticle, the terminal propargyl group is readily available for a click chemistry reaction with an azide-modified targeting ligand. cd-bioparticles.net
This approach allows for the covalent attachment of a wide range of biological ligands, including antibodies, antibody fragments, peptides, and small molecules, to the nanoparticle surface. mdpi.comresearchgate.net For example, an antibody that recognizes a tumor-specific antigen can be conjugated to a drug-loaded nanoparticle, directing the therapeutic payload specifically to cancer cells while sparing healthy tissue. researchgate.net The precision afforded by this strategy enhances therapeutic efficacy and reduces systemic side effects. mdpi.com
Polymer Conjugation and Network Formation for Hydrogels and Biomaterials
Hydrogels are three-dimensional polymer networks that can hold large amounts of water, making them highly suitable for biomedical applications like tissue engineering and controlled drug release. nih.govnih.gov this compound can be employed as a crosslinking agent to form these networks.
Advanced Methodological Considerations and Structural Design Principles
Influence of Polyethylene (B3416737) Glycol Chain Length on Conjugation Efficiency and Biorecognition
Research has demonstrated a direct correlation between PEG chain length and the mobility of the chain's end. nih.gov Longer PEG chains can increase the flexibility and reach of the terminal functional group, potentially enhancing the efficiency of conjugation to sterically hindered sites on a target biomolecule. However, an optimal length is often required. Studies involving the targeted delivery of nanoparticles to dendritic cells found that PEG chains could not be extended beyond a certain length without compromising the efficacy of the targeted delivery. nih.gov Specifically, nanoparticles coated with PEG-3000 showed optimal antibody-receptor interactions and subsequent antigen-specific T-cell responses. nih.gov
Conversely, excessive PEGylation or the use of overly long PEG chains can lead to a phenomenon known as "shielding," which may inhibit the desired biorecognition. nih.govrsc.org While this shielding effect is beneficial for reducing non-specific protein adsorption and preventing rapid clearance by the immune system, it can also mask the targeting ligand, thereby reducing its binding affinity to its receptor. rsc.org The choice of PEG chain length, therefore, represents a crucial balance between improving solubility and stability, maximizing conjugation efficiency, and maintaining the specific biological activity of the conjugated molecule. For instance, in the context of nanoparticle vaccines, increasing PEG chain length was found to reduce the intracellular degradation rate of encapsulated antigens but also affected the binding and uptake by human dendritic cells. nih.gov
The table below summarizes findings on how PEG chain length can affect key parameters in bioconjugate design.
| PEG Chain Length | Effect on Conjugation | Effect on Biorecognition | Key Findings |
| Shorter | May have lower efficiency for sterically hindered targets. | Less "shielding" effect, potentially higher binding affinity. | Can lead to more non-specific interactions if too short. |
| Optimal | Balances flexibility and accessibility for efficient reaction. | Maintains strong ligand-receptor binding while reducing non-specific interactions. | A study identified PEG-3000 as optimal for nanoparticle delivery to dendritic cells. nih.gov |
| Longer | Increased flexibility may overcome steric barriers. | Increased "shielding" can inhibit cellular uptake and reduce target binding. rsc.orgresearchgate.net | Can significantly inhibit protein adsorption and reduce recognition by macrophages. rsc.orgresearchgate.net |
Steric Hindrance Effects in Complex Bioconjugation Reactions
The concept of steric hindrance is paramount in understanding the behavior of PEGylated bioconjugates. The PEG chain, including the hexaethylene glycol spacer in Propargyl-PEG6-Ms, acts as a bulky group that can physically obstruct interactions between the conjugated molecule and other biological entities. This effect is directly proportional to the mass and length of the PEG chain. nih.gov
The steric shielding effect of PEG is a primary reason for its use in therapeutic protein modification. nih.gov By creating a hydrated shell around the protein, the PEG linker can prevent recognition by proteases and antibodies, thereby increasing the molecule's circulatory half-life. Linear PEG chains grafted onto a nanoparticle surface create significant steric hindrance, which results in a marked inhibition of protein adsorption and less recognition by macrophages. rsc.orgresearchgate.net
However, this same steric effect can be a double-edged sword. If the PEGylation site is near a protein's active or binding site, the steric bulk of the PEG chain can impede substrate or receptor binding, leading to a decrease in biological activity. nih.gov The design of linker architectures can intentionally leverage this steric hindrance to control payload release from bioconjugates. acs.org For example, linkers can be designed to either be sensitive or insensitive to the steric hindrance imparted by the carrier molecule (e.g., an antibody), allowing for modulation of enzyme-mediated drug release. acs.org A systematic approach to designing self-assembling polymer-drug conjugates highlighted how varying steric hindrance near a cleavable bond could modulate the rate of drug release from nanoparticles.
The table below illustrates the dual role of steric hindrance from PEG linkers.
| Aspect of Steric Hindrance | Positive Implications | Negative Implications |
| Shielding from Immune System | Reduced immunogenicity and antigenicity. | Can mask targeting moieties, reducing efficacy. |
| Protection from Degradation | Increased stability against proteolytic enzymes. | May interfere with the function of protein-based drugs. |
| Prevention of Non-specific Adsorption | Reduced opsonization and clearance of nanoparticles. rsc.org | Can inhibit cellular uptake of targeted delivery systems. rsc.org |
| Modulation of Bioactivity | Can be used to control drug release rates. | Can decrease the binding affinity of a ligand to its receptor. nih.gov |
Development of Multi-Component and Orthogonal Conjugation Systems
The propargyl group of this compound is specifically incorporated for its utility in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is a cornerstone of developing multi-component and orthogonal conjugation systems due to its high efficiency, specificity, and biocompatibility.
Orthogonal conjugation refers to the ability to perform multiple, distinct chemical reactions in the same pot without them interfering with one another. The propargyl group serves as an alkyne "handle" that reacts specifically with an azide (B81097) group, allowing for the precise and modular assembly of complex biomolecules. This enables a "plug-and-play" approach where different components (e.g., targeting ligands, imaging agents, therapeutic payloads) functionalized with azides can be attached to a scaffold containing a propargyl-PEG linker.
Multi-component reactions (MCRs) are synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the reactants. Isocyanide-based MCRs, such as the Ugi reaction, can be combined with click chemistry to create complex peptidomimetics. beilstein-journals.org For instance, Ugi reaction inputs can be designed to contain an alkyne or azide moiety, and the resulting linear product can then be cyclized or further functionalized via an intramolecular or intermolecular CuAAC reaction. beilstein-journals.org Gold-catalyzed three-component coupling reactions have also been developed to synthesize propargylamine-modified molecules, showcasing the versatility of incorporating the propargyl group for subsequent conjugations. rsc.org This modularity is essential for building sophisticated constructs like antibody-drug conjugates (ADCs) or multifunctional nanoparticles.
Bioisosteric Mimicry and Triazole Linkage Properties
The 1,2,3-triazole ring is often considered a non-classical bioisostere of the trans-amide bond. researchgate.net Bioisosteres are chemical groups that have similar physical or chemical properties and produce broadly similar biological effects. The triazole ring mimics the amide bond in several key aspects: it has a similar size, planarity, and dipole moment, and it can participate in hydrogen bonding as an acceptor. researchgate.netnih.gov However, a crucial advantage of the triazole linkage is its superior metabolic stability. Unlike amide bonds, which are susceptible to cleavage by peptidases and proteases, the triazole ring is exceptionally robust and resistant to enzymatic and chemical degradation. nih.govmdpi.com
The inherent polarity of the triazole ring can also contribute to improved water solubility of the conjugate. nih.gov Its unique electronic properties, including a significant dipole moment and π-electron-deficient aromaticity, can influence drug-target interactions. nih.govnih.gov Therefore, the formation of a triazole linkage via click chemistry is not merely a conjugation step but an integral part of the rational design of the bioconjugate, impacting its stability, solubility, and biological interactions.
The following table compares the properties of a native amide bond with the triazole linkage formed from a propargyl group.
| Property | Amide Bond | 1,2,3-Triazole Linkage |
| Structure | Planar, trans conformation preferred | Planar, aromatic five-membered ring |
| Size | Similar van der Waals volume to triazole | Similar van der Waals volume to amide |
| Dipole Moment | Strong dipole moment | Strong dipole moment nih.gov |
| Hydrogen Bonding | H-bond donor (N-H) and acceptor (C=O) | H-bond acceptor (N atoms) nih.gov |
| Metabolic Stability | Susceptible to enzymatic cleavage (proteases) | Highly stable to metabolic degradation mdpi.com |
| Synthesis | Standard peptide coupling | Formed via click chemistry (e.g., CuAAC) |
Future Perspectives and Emerging Research Directions
Integration with Automated Synthesis and High-Throughput Screening Methodologies
The seamless integration of Propargyl-PEG6-Ms into automated synthesis and high-throughput screening (HTS) platforms represents a pivotal step towards accelerating discovery and development processes. Automated flow synthesis, for instance, offers a robust and efficient method for the production of functionalized PEG linkers like this compound, ensuring high purity and scalability. This approach minimizes manual intervention, leading to enhanced reproducibility and the ability to rapidly generate libraries of this compound-containing conjugates for subsequent screening.
High-throughput screening platforms are instrumental in rapidly evaluating the efficacy and properties of these conjugates. njbio.com By combining automated synthesis with HTS, researchers can systematically explore a vast landscape of molecular combinations. For example, HTS assays can be designed to screen libraries of this compound-linked drug candidates for their binding affinity to target proteins or their cytotoxic effects on cancer cell lines. This synergy between automation and high-throughput screening will undoubtedly expedite the identification of lead compounds with optimal therapeutic profiles.
Table 1: Automated Synthesis and HTS Parameters for this compound Conjugates
| Parameter | Automated Synthesis | High-Throughput Screening |
| Platform | Flow Chemistry Synthesizer | 96-well or 384-well plate-based assays |
| Key Advantage | High reproducibility, scalability | Rapid screening of large libraries |
| Application | Library generation of conjugates | Lead compound identification |
| Detection Method | In-line analytics (e.g., UV-Vis, MS) | Fluorescence, luminescence, absorbance |
Expanding the Scope of this compound in Unexplored Biological and Material Systems
While the current applications of this compound are promising, its full potential remains to be unlocked in a multitude of unexplored biological and material systems. The inherent biocompatibility and chemical versatility of the PEG linker make it an ideal candidate for innovative in vivo applications.
In the realm of biological systems , this compound could be instrumental in the development of sophisticated targeted drug delivery systems. nih.govunipd.itmdpi.com Its ability to participate in click chemistry allows for the precise attachment of targeting ligands, such as antibodies or peptides, facilitating the delivery of therapeutic payloads directly to diseased cells while minimizing off-target effects. nih.gov Furthermore, the mesylate group can be utilized to conjugate a wide array of small molecule drugs, creating a modular platform for personalized medicine. Another exciting frontier is the use of this compound in the development of advanced diagnostics and imaging agents. By conjugating fluorescent dyes or contrast agents, this linker can enable the visualization and tracking of biological processes in real-time.
In material science , this compound offers a powerful tool for the surface modification of polymers and other materials. researchgate.net Grafting this linker onto a material's surface can impart desirable properties such as increased hydrophilicity, reduced protein fouling, and the introduction of specific functionalities for further chemical modification. researchgate.net For example, surfaces modified with this compound can be used to create biocompatible coatings for medical implants or to develop novel biosensors with enhanced sensitivity and specificity.
Computational Modeling and In Silico Design of this compound Conjugates
In silico screening methods can be employed to predict the binding affinity of this compound-linked drug candidates to their biological targets, thereby streamlining the drug discovery process. rsc.org By computationally evaluating large virtual libraries of potential conjugates, researchers can prioritize the most promising candidates for experimental validation, saving significant time and resources. Furthermore, computational approaches can aid in the rational design of novel this compound derivatives with tailored properties for specific applications.
Table 2: Computational Approaches for this compound Conjugate Design
| Computational Method | Application | Key Insights |
| Molecular Dynamics Simulations | Conformational analysis | Linker flexibility, steric effects |
| Docking Studies | Binding affinity prediction | Identification of optimal drug-linker-target interactions |
| Quantum Mechanics Calculations | Reactivity analysis | Understanding reaction mechanisms |
Addressing Challenges and Identifying Novel Opportunities in Conjugation Chemistry
Despite the significant potential of this compound, several challenges need to be addressed to fully realize its utility. The synthesis of monodisperse PEG linkers with high purity can be challenging, and the development of more efficient and cost-effective synthetic routes is an ongoing area of research. rsc.org Ensuring the stability of the mesylate group during synthesis and storage is also a critical consideration.
Looking ahead, the field of conjugation chemistry is continually evolving, presenting new opportunities for the application of this compound. acs.orgsciopen.comeurjchem.com The development of novel bioorthogonal reactions that are compatible with the propargyl group will further expand the toolkit for creating complex bioconjugates. acs.orgsciopen.comeurjchem.com Moreover, the exploration of multi-functional PEG linkers, incorporating additional reactive groups alongside the propargyl and mesylate moieties, could enable the construction of even more sophisticated and versatile molecular architectures. The continued innovation in both the synthesis and application of functionalized PEG linkers will undoubtedly solidify the position of this compound as a key enabling technology in a wide range of scientific disciplines. chempep.com
Q & A
Q. How can researchers design a longitudinal study to assess the environmental impact of this compound degradation byproducts?
- Methodological Answer :
- Use ecological risk assessment frameworks :
- Exposure analysis : Model leaching rates using soil/water partitioning coefficients.
- Toxicity testing : Aquatic assays (e.g., Daphnia magna mortality) and microbial biodegradation studies.
- Lifecycle assessment (LCA) : Compare with alternative PEGylated compounds.
- Partner with environmental chemists to validate analytical methods (e.g., LC-MS/MS for trace detection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
